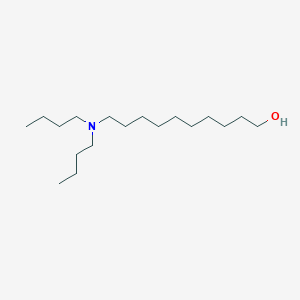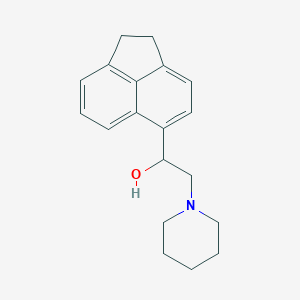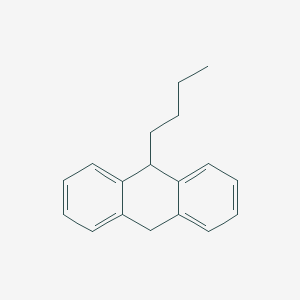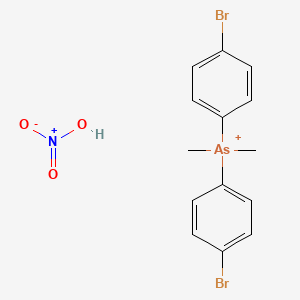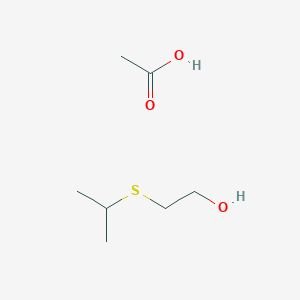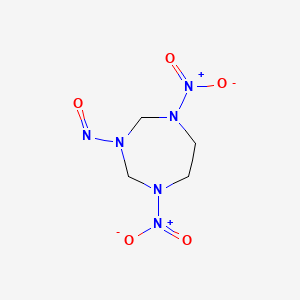
N-Benzyl-N-pentylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-pentylpentan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a pentyl group and a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Benzyl-N-pentylpentan-1-amine involves the reductive amination of benzylamine with pentanal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under mild conditions.
Alkylation of Amines: Another method involves the alkylation of benzylamine with pentyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-N-pentylpentan-1-amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the benzyl or pentyl groups are replaced by other substituents. Typical reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: N-Benzyl-N-pentylpentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of amines with biological receptors and enzymes. It serves as a model compound to understand the behavior of similar amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity towards specific targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-N-pentylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and pentyl groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to specific proteins, altering their function and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Benzyl-N-methylpentan-1-amine: Similar structure but with a methyl group instead of a pentyl group.
N-Benzyl-N-ethylpentan-1-amine: Contains an ethyl group in place of the pentyl group.
N-Benzyl-N-propylpentan-1-amine: Features a propyl group instead of the pentyl group.
Uniqueness: N-Benzyl-N-pentylpentan-1-amine is unique due to its specific combination of benzyl and pentyl groups, which confer distinct physicochemical properties. This combination affects its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
6539-59-9 |
|---|---|
Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
N-benzyl-N-pentylpentan-1-amine |
InChI |
InChI=1S/C17H29N/c1-3-5-10-14-18(15-11-6-4-2)16-17-12-8-7-9-13-17/h7-9,12-13H,3-6,10-11,14-16H2,1-2H3 |
InChI Key |
GIEZONFVCOUCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


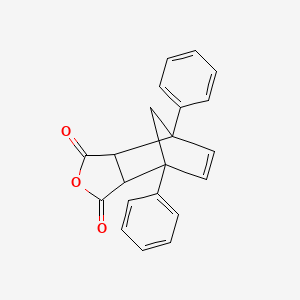
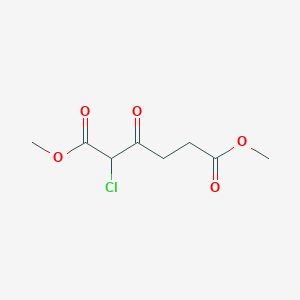
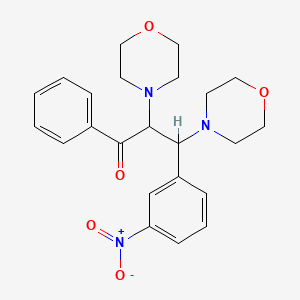
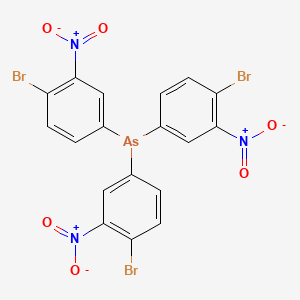
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
